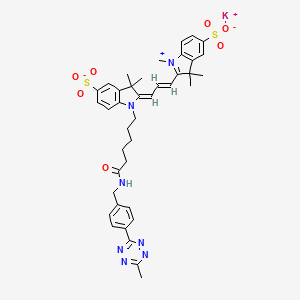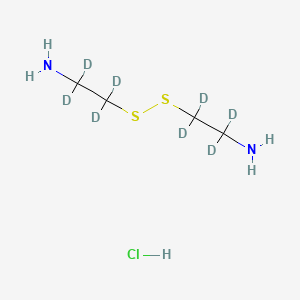
Mpo-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mpo-IN-5 is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly expressed in neutrophils and monocytes. This compound inhibits MPO peroxidation with an IC50 value of 0.22 μM and hERG binding with an IC50 value of 2.8 μM . This compound has shown rapid kinetics of inhibition, with an enzyme inactivation rate (kinact/Ki) of 23000 M-1s-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Mpo-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Mpo-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase activity.
Mecanismo De Acción
Mpo-IN-5 exerts its effects by irreversibly inhibiting the activity of myeloperoxidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces the production of reactive oxygen species, thereby modulating the immune response and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Mpo-IN-5 in terms of their inhibitory effects on myeloperoxidase. These include:
4-Aminobenzoic acid hydrazide (ABAH): Another irreversible inhibitor of myeloperoxidase.
N-acetyl lysyltyrosylcysteine amide (KYC): A tripeptide that inhibits myeloperoxidase by causing the accumulation of Compound II.
Uniqueness
This compound is unique due to its high potency and rapid kinetics of inhibition. Its ability to irreversibly inhibit myeloperoxidase with a low IC50 value and high enzyme inactivation rate makes it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H24N6O2 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[2-[4-[4-amino-5-(1H-indol-6-yl)pyrrolo[2,3-d]pyrimidin-7-yl]phenoxy]ethylamino]ethanol |
InChI |
InChI=1S/C24H24N6O2/c25-23-22-20(17-2-1-16-7-8-27-21(16)13-17)14-30(24(22)29-15-28-23)18-3-5-19(6-4-18)32-12-10-26-9-11-31/h1-8,13-15,26-27,31H,9-12H2,(H2,25,28,29) |
Clave InChI |
SQCHQUSSWKGEMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)C3=CN(C4=NC=NC(=C34)N)C5=CC=C(C=C5)OCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)

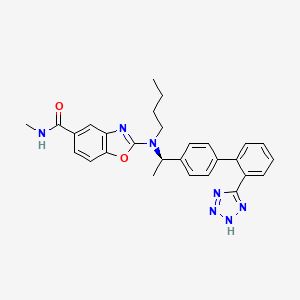
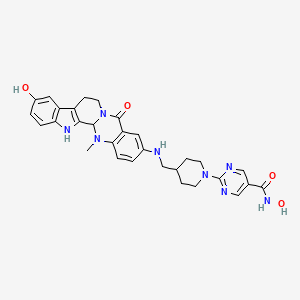
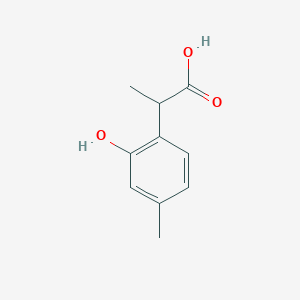
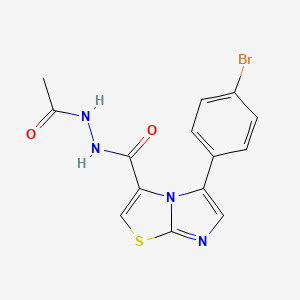
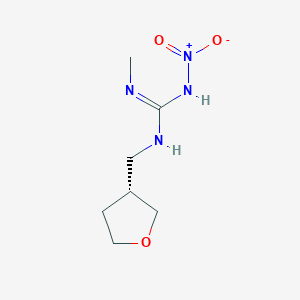
![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
